N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide
Description
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted at the 2-position with a phenyl group and at the 3-position with a [1,1'-biphenyl]-4-carboxamide moiety. This structure confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in modulating circadian rhythm proteins (e.g., CRY1/CRY2) or metabolic pathways, as inferred from structurally related analogs .
Properties
IUPAC Name |
4-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3OS/c28-24(19-13-11-18(12-14-19)17-7-3-1-4-8-17)25-23-21-15-29-16-22(21)26-27(23)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAFLVCQLULXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a thieno[3,4-c]pyrazole derivative with a biphenyl carboxylic acid derivative under specific conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole moiety linked to a biphenyl carboxamide structure. This unique combination contributes to its versatility in chemical reactions and biological activities.
Molecular Formula
- C : 20
- H : 18
- N : 4
- O : 1
- S : 1
Molecular Weight
Approximately 364.44 g/mol.
Table 1: Synthetic Routes
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Condensation | Thieno derivative + biphenyl carboxylic acid |
| 2 | Catalysis | Palladium/Copper in DMF or THF |
| 3 | Purification | Crystallization or chromatography |
Chemistry
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions enhances its utility in the development of new compounds.
Biology
The compound has been studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with specific molecular targets can lead to significant biological effects.
Medicine
Research indicates potential therapeutic applications in:
- Anti-inflammatory therapies : The compound may inhibit inflammatory pathways.
- Anticancer properties : Investigated for its ability to modulate cancer cell growth and survival.
Industry
In industrial applications, it may be used in the development of new materials or as a catalyst in various chemical reactions.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
- Enzyme Inhibition Studies : Research has demonstrated its ability to inhibit specific enzymes involved in inflammatory processes.
- Anticancer Activity : Case studies have shown promising results in vitro against various cancer cell lines.
- Material Science Applications : Investigations into its use as a catalyst in polymerization reactions have yielded positive results.
Table 2: Summary of Case Studies
Mechanism of Action
The mechanism of action of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor activity by binding to receptor sites. These interactions can trigger various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Comparison
The compound’s thieno[3,4-c]pyrazole core distinguishes it from simpler pyrazole derivatives (e.g., compounds 11c and 12a in ), while its biphenyl carboxamide substituent differentiates it from other thienopyrazole analogs (e.g., compound 11 in and BF23112 in ). Key structural variations include:
Table 1: Structural Comparison of Selected Compounds
*Molecular formulas for the target compound and compound 11 are inferred; others are from evidence.
Physicochemical Properties
Table 2: Physicochemical Properties
Pharmacokinetic Considerations
- Molecular Weight : The target compound’s inferred molecular weight (~393.5 g/mol) aligns with orally bioavailable drugs (<500 g/mol).
- Substituent Effects : The biphenyl group may prolong half-life by resisting metabolic degradation compared to compound 12a’s thiophene moiety .
Key Research Findings and Contradictions
- Selectivity vs. CRY1/CRY2 : Substituent size and polarity critically influence selectivity. While compound 11’s dimethylbenzamide favors CRY1, the target’s biphenyl group may shift preference .
- Solubility Challenges : Despite structural similarities to BF23112 , the biphenyl group in the target compound likely reduces solubility, necessitating formulation adjustments.
Biological Activity
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has drawn attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core linked to a biphenyl moiety with a carboxamide functional group. This unique structural arrangement is believed to contribute significantly to its biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Modulation : The thieno[3,4-c]pyrazole structure is known to modulate enzyme activities, particularly those involved in inflammatory pathways and cancer cell proliferation.
- Receptor Interaction : The compound may interact with specific receptors that regulate cellular processes related to growth and apoptosis.
Anticancer Activity
Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MDA-MB-231 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 0.29 |
| Compound B | MDA-MB-231 | 0.36 |
| This compound | A549 | 0.48 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored:
- Inhibition of COX Enzymes : Similar thieno[3,4-c]pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response . This suggests that this compound could be effective in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have focused on the biological activity of thieno[3,4-c]pyrazole derivatives:
- Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of various thieno[3,4-c]pyrazole derivatives on human cancer cell lines. The results indicated that modifications to the phenyl group significantly affected anticancer potency .
- Anti-inflammatory Mechanisms : Another research effort investigated the anti-inflammatory properties of related compounds through in vitro assays measuring COX inhibition and cytokine production. The findings suggested that these compounds could serve as leads for developing new anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
